Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid
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Overview
Description
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
The use of continuous flow reactors and other advanced technologies may be employed to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Rel-(3aR,7aR)-5-(tert-Butoxycarbonyl)hexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylic acid
- Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide
Uniqueness
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aR,6S,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 |
InChI Key |
IXRUMBAPWZUQAD-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]2[C@H]1CCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O |
Origin of Product |
United States |
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